molecular formula C10H11NO B3044960 2-(Aminomethyl)-1-phenylprop-2-en-1-one CAS No. 100596-02-9

2-(Aminomethyl)-1-phenylprop-2-en-1-one

Cat. No.: B3044960
CAS No.: 100596-02-9
M. Wt: 161.2 g/mol
InChI Key: KKSACZBJTWWBGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Aminomethyl)-1-phenylprop-2-en-1-one is an α,β-unsaturated ketone derivative with the molecular formula C₁₁H₁₁NO. Its structure features a phenyl group attached to a propenone backbone and an aminomethyl substituent at the C2 position. This compound is synthesized via methods such as the Mannich reaction, where acetophenone reacts with formaldehyde and amines under controlled conditions . Microwave-assisted synthesis (method B) has also been employed to enhance reaction efficiency compared to conventional methods (method A), as confirmed by TLC and NMR analyses .

Applications include its use as an intermediate in pharmaceuticals and materials science, though its safety profile requires careful handling due to reactivity risks .

Properties

CAS No.

100596-02-9

Molecular Formula

C10H11NO

Molecular Weight

161.2 g/mol

IUPAC Name

2-(aminomethyl)-1-phenylprop-2-en-1-one

InChI

InChI=1S/C10H11NO/c1-8(7-11)10(12)9-5-3-2-4-6-9/h2-6H,1,7,11H2

InChI Key

KKSACZBJTWWBGF-UHFFFAOYSA-N

SMILES

C=C(CN)C(=O)C1=CC=CC=C1

Canonical SMILES

C=C(CN)C(=O)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

1-Phenylprop-2-en-1-one (Acrylophenone)

  • Structure: Lacks the aminomethyl group at C2.
  • Synthesis : Produced via Hoffman elimination of Mannich reaction intermediates .
  • Reactivity : Exhibits typical α,β-unsaturated ketone behavior (e.g., Michael additions) but lacks amine-mediated reactivity.

(2E)-3-(2,4-Dihydroxyphenyl)-1-phenylprop-2-en-1-one

  • Structure : Features hydroxyl groups at the 2- and 4-positions on the phenyl ring.
  • Properties : Increased polarity and hydrogen-bonding capacity due to hydroxyl substituents. Used in studies of antioxidant activity .
  • Molecular Formula : C₁₅H₁₂O₃.

1-(5-Fluoro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one

  • Structure : Contains a fluorine atom and hydroxyl group on the phenyl ring.
  • Physicochemical Properties :
    • Molecular Formula: C₁₅H₁₁FO₂.
    • Molar Mass: 242.24 g/mol.
  • Applications : Investigated for bioactivity modulation via halogenation .

(2E)-1-(4-{(E)-[(3,4,5-Trimethoxyphenyl)methylidene]amino}phenyl)-3-phenylprop-2-en-1-one

  • Structure : Includes a trimethoxy-substituted Schiff base moiety.
  • Synthesis : Prepared via condensation reactions, characterized by NMR and HRMS.
  • Applications : Explored in medicinal chemistry for enhanced electronic properties .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Synthesis Method Key Properties/Applications Reference
2-(Aminomethyl)-1-phenylprop-2-en-1-one C₁₁H₁₁NO Aminomethyl at C2 Mannich reaction, microwave Intermediate, hydrogen-bonding sites
1-Phenylprop-2-en-1-one C₉H₈O None Hoffman elimination Michael addition substrate
(2E)-3-(2,4-Dihydroxyphenyl)-1-phenylprop-2-en-1-one C₁₅H₁₂O₃ 2,4-Dihydroxyphenyl Condensation Antioxidant studies
1-(5-Fluoro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one C₁₅H₁₁FO₂ 5-Fluoro, 2-hydroxyphenyl Multi-step synthesis Bioactivity modulation
Trimethoxyphenyl Schiff base derivative C₂₅H₂₃NO₄ Trimethoxy-Schiff base Condensation Medicinal chemistry applications

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.